molecular formula C14H10N4OS B14609254 2-(2-Azidophenyl)-6-methoxy-1,3-benzothiazole CAS No. 61073-48-1

2-(2-Azidophenyl)-6-methoxy-1,3-benzothiazole

Cat. No.: B14609254
CAS No.: 61073-48-1
M. Wt: 282.32 g/mol
InChI Key: KRKZCKANZCHMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Azidophenyl)-6-methoxy-1,3-benzothiazole is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical reactions, including click chemistry. This compound features a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The presence of the azido group (–N₃) and the methoxy group (–OCH₃) on the benzothiazole ring makes this compound particularly interesting for synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azidophenyl)-6-methoxy-1,3-benzothiazole typically involves the introduction of the azido group onto a pre-formed benzothiazole ring. One common method is the nucleophilic substitution reaction where a halogenated benzothiazole derivative reacts with sodium azide (NaN₃) under suitable conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to manage the exothermic nature of azide formation, and implementing safety protocols to handle the potentially explosive azide intermediates .

Mechanism of Action

The mechanism of action of 2-(2-Azidophenyl)-6-methoxy-1,3-benzothiazole primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. This reaction is highly specific and efficient, making it useful for tagging and modifying biomolecules . The methoxy group can also participate in various substitution reactions, further diversifying the compound’s reactivity .

Properties

CAS No.

61073-48-1

Molecular Formula

C14H10N4OS

Molecular Weight

282.32 g/mol

IUPAC Name

2-(2-azidophenyl)-6-methoxy-1,3-benzothiazole

InChI

InChI=1S/C14H10N4OS/c1-19-9-6-7-12-13(8-9)20-14(16-12)10-4-2-3-5-11(10)17-18-15/h2-8H,1H3

InChI Key

KRKZCKANZCHMAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.